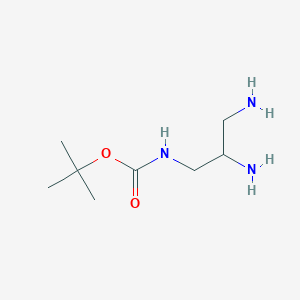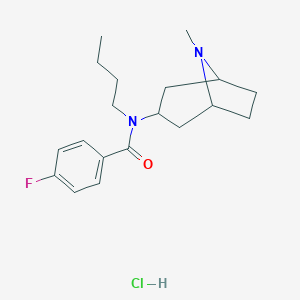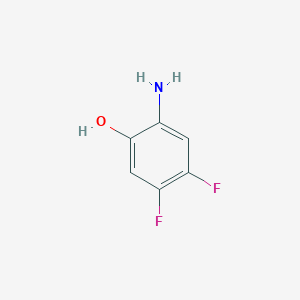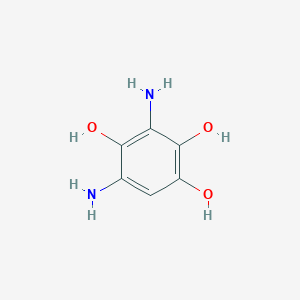![molecular formula C10H21NO3 B062861 Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 185426-14-6](/img/structure/B62861.png)
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, leading to the formation of chiral compounds. It has also been shown to exhibit antioxidant activity.
Biochemical and Physiological Effects:
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)). One of the potential applications is in the synthesis of chiral compounds for pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of materials with specific properties. Additionally, further studies can be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) is a chemical compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive reagent for lab experiments. Further research is needed to explore its potential applications and understand its mechanism of action.
Métodos De Síntesis
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the commonly used methods is the reaction of (R)-3-methyl-2-butanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) as a white crystalline solid.
Aplicaciones Científicas De Investigación
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)) has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a starting material for the synthesis of chiral compounds.
Propiedades
Número CAS |
185426-14-6 |
|---|---|
Nombre del producto |
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-hydroxy-3-methylbutyl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 |
Clave InChI |
JQFVBIVPRMDXCY-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@H](CNC(=O)OC(C)(C)C)O |
SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(CNC(=O)OC(C)(C)C)O |
Sinónimos |
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)






![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)


![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)


